molecular formula C12H11ClN4O B14917895 1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide

1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide

Cat. No.: B14917895
M. Wt: 262.69 g/mol
InChI Key: SAQLHIOEROTGPT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a strained cyclopropane core substituted with a 4-chlorophenyl group and a carboxamide linkage to a 1,2,4-triazole heterocycle. The para-chlorophenyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography tools like ORTEP-3, which provides precise bond-length and angle data critical for comparative analyses .

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C12H11ClN4O/c13-9-3-1-8(2-4-9)12(5-6-12)10(18)16-11-14-7-15-17-11/h1-4,7H,5-6H2,(H2,14,15,16,17,18)

InChI Key

SAQLHIOEROTGPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a suitable precursor is reacted with a chlorinated aromatic compound.

    Attachment of the triazole ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition,

Comparison with Similar Compounds

Target Compound:

  • Core structure : Cyclopropane.
  • Substituents :
    • 4-Chlorophenyl (para position).
    • Carboxamide-linked 1,2,4-triazole.
  • Key features: High steric strain (cyclopropane bond angles ~60°). Hydrogen bond donors/acceptors: Amide (-NH, -C=O) and triazole (-N=).

Compound from : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
  • Substituents :
    • 3-Chlorophenylsulfanyl (meta position).
    • Trifluoromethyl (-CF₃).
    • Aldehyde (-CHO).
  • Key features: Sulfur atom (S) in sulfanyl group enhances electronegativity. Trifluoromethyl increases lipophilicity (logP).

Hypothetical Analog: 1-(4-Fluorophenyl)-N-(1H-imidazol-2-yl)cyclopropane-1-carboxamide

  • Core structure : Cyclopropane.
  • Substituents :
    • 4-Fluorophenyl (para position).
    • Carboxamide-linked imidazole.
  • Key features :
    • Reduced steric bulk (F vs. Cl).
    • Imidazole (two adjacent nitrogen atoms) alters hydrogen bonding.

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Compound Hypothetical Analog
Molecular Formula C₁₂H₁₁ClN₄O C₁₂H₉ClF₃N₂OS C₁₂H₁₁FN₄O
Molecular Weight (g/mol) 274.7 339.7 258.2
logP (Estimated) 2.8 3.5 2.3
H-Bond Donors 2 (amide NH, triazole NH) 1 (pyrazole NH) 2 (amide NH, imidazole NH)
H-Bond Acceptors 4 (C=O, triazole N) 4 (CHO O, pyrazole N, S) 3 (C=O, imidazole N)
Key Functional Groups Cyclopropane, triazole, Cl Pyrazole, CF₃, Cl, S, CHO Cyclopropane, imidazole, F

Research Findings and Implications

Cyclopropane vs. In contrast, the pyrazole ring in ’s compound adopts a planar conformation, enabling π-π stacking but lacking strain-induced reactivity .

Substituent Effects :

  • Chlorophenyl Position : The target’s para-chlorophenyl group maximizes steric and electronic effects compared to the meta-substituted analog in , which may alter binding pocket compatibility .
  • Triazole vs. Pyrazole : The 1,2,4-triazole in the target provides an additional nitrogen atom, increasing hydrogen-bond acceptor capacity—critical for enzyme inhibition (e.g., fungal CYP51). Pyrazole derivatives often target cyclooxygenase (COX) instead .

Physicochemical Properties :

  • The target’s logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. ’s compound has higher logP (3.5) due to -CF₃ and -S groups, which may improve bioavailability but increase metabolic stability risks .

Crystallographic Insights :

  • ORTEP-3 analysis () ensures accurate structural determination of strained systems like cyclopropanes. Comparative studies using this software could resolve subtle conformational differences between analogs .

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